3-Bromo-4-chloro-6-nitro-1H-indazole
Description
Contextual Importance of the Indazole Heterocyclic Scaffold in Advanced Chemical Research
The indazole ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry and advanced chemical research. rsc.orgresearchgate.netnih.govresearchgate.net This designation stems from its recurrent appearance in a multitude of biologically active compounds and its ability to interact with diverse biological targets. rsc.orgresearchgate.net The unique structural and electronic properties of the indazole nucleus, including its capacity for hydrogen bonding and π-stacking interactions, make it a versatile framework for the design of novel therapeutic agents.
Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anti-HIV properties. nih.govnih.gov The structural versatility of the indazole core allows for functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting molecules. This adaptability has led to the development of several commercially successful drugs, such as Axitinib, Pazopanib, and Entrectinib, which feature the indazole motif and are used in oncology. researchgate.net The scaffold's importance is underscored by its presence in numerous compounds currently undergoing clinical trials for various diseases, highlighting its sustained relevance in drug discovery and development pipelines. rsc.orgresearchgate.netnih.gov
Overview of Halogenated and Nitro-Substituted Indazole Derivatives: A Research Perspective
The introduction of halogen atoms and nitro groups onto the indazole scaffold significantly modulates the physicochemical and biological properties of the parent molecule. These substitutions are a common strategy in medicinal chemistry to enhance therapeutic efficacy, selectivity, and metabolic stability. nih.govnih.gov
Halogenated Indazoles: Halogen atoms (F, Cl, Br, I) are frequently incorporated into drug candidates to alter their lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, halogens can form specific, non-covalent interactions known as "halogen bonds" with biological macromolecules like proteins and enzymes. nih.gov These interactions, analogous to hydrogen bonds, can enhance binding affinity and selectivity for a specific target. nih.gov For example, halogenated indazoles are prominent in the design of protein kinase inhibitors, where the halogen atom often occupies a specific pocket in the enzyme's active site, contributing to the inhibitor's potency. nih.govnih.gov The strategic placement of different halogens allows for precise control over the electronic distribution within the molecule, influencing its reactivity and metabolic profile. nih.gov
Rationale for Focused Academic Inquiry into 3-Bromo-4-chloro-6-nitro-1H-indazole
The compound this compound is a subject of focused academic and industrial inquiry due to its specific combination of functional groups on the privileged indazole scaffold. The rationale for its study is primarily rooted in its role as a highly functionalized and versatile chemical building block for the synthesis of more complex, high-value molecules, particularly in the pharmaceutical sector.
The specific substitution pattern provides multiple, distinct points for chemical modification:
The 3-bromo position: The bromine atom at the C3 position is a key site for functionalization. It can be readily displaced or participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), allowing for the introduction of diverse alkyl, aryl, or acetylenic substituents. chim.it
The 4-chloro and 6-nitro positions: These electron-withdrawing groups activate the indazole ring system and influence the regioselectivity of subsequent reactions. The nitro group at the C6 position can be reduced to an amine, which then serves as a nucleophilic handle for attaching other molecular fragments.
The N1 position: The proton on the indazole nitrogen can be substituted, providing another avenue for derivatization to modulate solubility and other pharmacokinetic properties.
This multi-functional nature makes this compound a valuable intermediate in multi-step syntheses. Its structure is designed to allow for sequential and regioselective chemical transformations, enabling the efficient construction of complex molecular architectures, such as those required for novel kinase inhibitors or other targeted therapies. The presence of multiple halogens and a nitro group offers a sophisticated platform for creating libraries of compounds for drug discovery screening.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-chloro-6-nitro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-7-6-4(9)1-3(12(13)14)2-5(6)10-11-7/h1-2H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJRRTYQFCIKLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289094 | |
| Record name | 3-Bromo-4-chloro-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885522-75-8 | |
| Record name | 3-Bromo-4-chloro-6-nitro-1H-indazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885522-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-chloro-6-nitro-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701289094 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis and Strategic Design for 3-Bromo-4-chloro-6-nitro-1H-indazole
A retrosynthetic analysis of this compound suggests a strategic disconnection approach that sequentially removes the functional groups to arrive at a simpler, more readily available starting material. The primary disconnections would target the carbon-halogen and carbon-nitro bonds, as well as the formation of the indazole core itself.
A plausible retrosynthetic pathway would involve the following key steps:
Removal of the nitro group: The 6-nitro group can be envisioned as being introduced late in the synthesis via an electrophilic nitration reaction on a pre-functionalized indazole core. This leads to the precursor, 3-bromo-4-chloro-1H-indazole.
Removal of the halogens: The bromo and chloro substituents at the 3 and 4 positions, respectively, can be disconnected. Given the reactivity of the indazole ring, these are likely installed through regioselective halogenation reactions. This points to a 6-nitro-1H-indazole intermediate, which would then undergo sequential or one-pot halogenation.
Disconnection of the indazole core: The indazole ring itself can be retrosynthetically cleaved. A common strategy for indazole synthesis is the cyclization of a suitably substituted o-aminobenzaldehyde or related derivative. This leads back to a substituted benzene (B151609) derivative, such as a 2-amino-3-chloro-5-nitrobenzaldehyde or a related precursor that can be transformed into the indazole core.
This strategic design highlights the importance of controlling the order of functionalization to achieve the desired substitution pattern on the indazole ring. The timing of the cyclization, halogenation, and nitration steps is crucial for a successful synthesis.
Contemporary Synthetic Routes and Optimized Reaction Conditions
The synthesis of this compound can be accomplished through a variety of contemporary synthetic routes that focus on efficiency, regioselectivity, and functional group tolerance. These routes often involve a combination of cyclization, halogenation, and nitration reactions.
The formation of the indazole core is a critical step in the synthesis. Modern methods often employ transition-metal-catalyzed reactions or oxidative cyclizations to construct the heterocyclic ring system.
Transition-Metal-Catalyzed C-H Activation/Annulation: Rhodium and cobalt catalysts have been effectively used to construct functionalized indazole derivatives through C-H activation and annulation cascades. nih.govnih.gov For instance, a Rh(III)/Cu(II)-catalyzed sequential C-H bond activation and intramolecular cascade annulation can provide access to 1H-indazoles. nih.gov While not directly applied to the target molecule, this strategy offers a potential route starting from appropriately substituted benzimidates and nitrosobenzenes. nih.gov
Intramolecular Ullmann-Type Reaction: A scalable approach to substituted 1H-indazoles involves an intramolecular Ullmann reaction of a hydrazone precursor. thieme-connect.com This method is particularly useful when multiple substituents are required on the aromatic nucleus. thieme-connect.com
N-N Bond-Forming Oxidative Cyclization: A method for synthesizing indazoles from 2-aminomethyl-phenylamines via an N-N bond-forming oxidative cyclization has been developed. organic-chemistry.org This approach utilizes ammonium (B1175870) molybdate (B1676688) and hydrogen peroxide and can tolerate various substituents, including halogens. organic-chemistry.org
| Method | Catalyst/Reagent | Key Features | Potential Applicability |
|---|---|---|---|
| Transition-Metal-Catalyzed C-H Activation/Annulation | Rh(III)/Cu(II) or Co(III) | High efficiency, good functional group tolerance. nih.govnih.gov | Applicable for constructing highly substituted indazole cores from functionalized aromatic precursors. |
| Intramolecular Ullmann-Type Reaction | Copper catalyst | Scalable, suitable for densely functionalized molecules. thieme-connect.com | Useful for the cyclization of pre-halogenated hydrazone intermediates. |
| N-N Bond-Forming Oxidative Cyclization | (NH4)2MoO4 / H2O2 | Mild reaction conditions, tolerates various substituents. organic-chemistry.org | A potential route starting from a suitably substituted 2-aminomethyl-phenylamine. |
Achieving the desired 3-bromo-4-chloro substitution pattern requires highly regioselective halogenation methods. Metal-free conditions are often preferred to enhance environmental friendliness and simplify purification.
Metal-Free Regioselective Halogenation: An unprecedented metal-free regioselective halogenation of 2H-indazoles has been developed, allowing for the synthesis of mono-, poly-, and hetero-halogenated indazoles by fine-tuning the reaction conditions. rsc.org This approach uses N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination in environmentally friendly solvents like ethanol (B145695) or water. rsc.org
| Halogenation | Reagent | Solvent | Temperature | Key Observation |
|---|---|---|---|---|
| Monobromination | NBS | Ethanol | 50 °C | Highly selective for the 3-position in 2H-indazoles. rsc.org |
| Monochlorination | NCS | Ethanol or Water | 50-95 °C | Good reactivity for substrates with various substituents. rsc.org |
| Hetero-dihalogenation | NBS followed by NCS | - | - | Yields can be dependent on the order of halogen addition. rsc.org |
The introduction of the nitro group at the 6-position is a key functionalization step. The conditions for nitration must be carefully controlled to avoid side reactions and ensure regioselectivity.
Nitration with Nitric Acid: A common method for the nitration of aromatic compounds involves the use of nitric acid, often in the presence of a dehydrating agent like sulfuric acid. The regioselectivity of nitration on the indazole ring is influenced by the existing substituents. For 4-substituted 1H-indazoles, strong electron-withdrawing groups like a nitro group can lead to a mixture of mono- and di-halogenated products upon subsequent halogenation, with a decrease in the yield of the desired mono-halogenated product. nih.gov
Acetyl Nitrate: Acetyl nitrate, generated in situ from fuming nitric acid and acetic anhydride, is another effective nitrating agent that can be used at low temperatures. beilstein-journals.org
The synthesis of this compound inherently relies on a sequential functionalization strategy. The order in which the cyclization, halogenation, and nitration steps are performed is critical to the success of the synthesis. For instance, a plausible sequence could involve the initial formation of a 4-chloro-1H-indazole, followed by nitration at the 6-position, and finally, selective bromination at the 3-position. The reactivity of the indazole ring at each stage will be influenced by the substituents already present.
Mechanistic Studies of this compound Synthesis
The mechanisms underlying the key synthetic transformations provide valuable insights for optimizing reaction conditions and predicting outcomes.
Mechanism of C-H Functionalization/Cyclization: In transition-metal-catalyzed indazole syntheses, the mechanism often involves the coordination of a directing group to the metal center, followed by C-H activation to form a metallacycle intermediate. nih.govnih.gov Subsequent migratory insertion and reductive elimination steps lead to the final cyclized product. nih.gov
Mechanism of Electrophilic Halogenation: The regioselectivity of electrophilic halogenation on the indazole ring is governed by the electron density at different positions. The C3 position of the indazole nucleus is often susceptible to electrophilic attack. The presence of substituents on the ring can significantly influence the electron distribution and thus direct the incoming electrophile to a specific position. rsc.org
Mechanism of Nitration: The nitration of the aromatic ring proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the nitrating agent, acts as the electrophile and attacks the electron-rich positions of the indazole ring. The directing effects of the existing substituents play a crucial role in determining the position of nitration.
Green Chemistry Principles and Sustainable Synthesis of Indazole Derivatives
The synthesis of indazole scaffolds, which are significant in medicinal chemistry, has traditionally involved methods that are not environmentally benign, often relying on costly and hazardous metal catalysts like palladium and copper. benthamdirect.comresearchgate.net In response, significant research has focused on developing greener, more sustainable synthetic routes that are economically feasible and user-friendly. researchgate.net These modern approaches prioritize the use of less hazardous materials, milder reaction conditions, and the elimination of toxic catalysts. benthamdirect.comresearchgate.netbohrium.com
A key strategy in greening indazole synthesis is the replacement of conventional metal catalysts. researchgate.net For instance, a novel two-step green procedure for 1H-indazole derivatives involves a carbon-nitrogen bond formation via simple ipso substitution, which successfully replaces copper and palladium catalysts with arylhydrazones as an intermediate. researchgate.net Other approaches have utilized milder and more accessible catalysts, such as ammonium chloride in ethanol, to facilitate the synthesis of 1-H-indazole derivatives from ortho-hydroxybenzaldehyde and hydrazine (B178648) hydrate (B1144303). samipubco.com This method offers high yields, shorter reaction times, and a simpler work-up procedure. samipubco.com
The use of natural and biodegradable catalysts represents another significant advancement. Bioactive 1H-indazoles have been effectively synthesized using lemon peel powder as a natural, efficient catalyst in conjunction with ultrasound irradiation. researchgate.net This method, which starts from 2-substituted aromatic aldehydes and hydrazine hydrate, provides good yields in a short reaction time. researchgate.net These catalyst-based approaches, whether involving transition metals, acid-base catalysts, or green alternatives, have greatly enhanced the efficiency and selectivity of indazole synthesis. benthamdirect.combohrium.com
The table below summarizes various green chemistry approaches applied to the synthesis of indazole derivatives.
| Green Strategy | Catalyst/Reagent | Starting Materials | Key Advantages |
| Metal Catalyst Replacement | Arylhydrazone Intermediate | Varies | Eliminates costly and hazardous Pd and Cu catalysts. researchgate.net |
| Milder Acid Catalysis | Ammonium Chloride (NH4Cl) | Ortho-hydroxybenzaldehyde, Hydrazine Hydrate | Eco-friendly, low cost, high yields, reduced reaction times. samipubco.com |
| Natural Catalyst | Lemon Peel Powder | 2-substituted aromatic aldehydes, Hydrazine Hydrate | Utilizes a natural and biodegradable catalyst; enhanced by ultrasound irradiation. researchgate.net |
| General Catalyst-Based Methods | Transition-metal, Acid-Base | Varies | Enhances efficiency and selectivity in producing a wide range of indazole derivatives. benthamdirect.combohrium.com |
Synthesis of Structurally Related Analogs and Precursors of this compound
The synthesis of structurally related analogs and precursors provides insight into the chemical reactivity of the indazole core and enables the development of new compounds with diverse properties. Research has detailed the synthesis of several halogenated and nitrated indazole derivatives.
A common method for creating analogs is the N-alkylation of the indazole ring. For example, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole was synthesized through the reaction of 3-chloro-6-nitroindazole with allyl bromide in the presence of potassium carbonate and tetra-n-butylammonium bromide in a Tetrahydrofuran (THF) solvent. researchgate.net Similarly, 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole was prepared by reacting 3-bromo-6-nitroindazole with propargyl bromide using a similar potassium carbonate and tetra-n-butylammonium bromide catalytic system in THF. nih.gov
The synthesis of positional isomers and precursors often involves direct halogenation or multi-step pathways starting from simpler aromatic systems. The synthesis of 3-bromo-4-nitro-1H-indazole , a positional isomer, was achieved by reacting 4-nitro-1H-indazole with bromine in a solution of acetic acid and chloroform, with sodium acetate (B1210297) also present. chemicalbook.com This reaction proceeded at a controlled temperature below 25°C and resulted in a high yield of 92%. chemicalbook.com Another related compound, 3-bromo-5-nitro-1H-indazole , is synthesized from 5-nitro-1H-indazole by dropwise adding a bromine solution into a solution of N,N-dimethylformamide (DMF). google.com
The following table details the synthetic methodologies for these structurally related compounds.
| Target Compound | Starting Material(s) | Key Reagents/Catalysts | Solvent | Yield |
| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole | 3-Chloro-6-nitroindazole, Allyl bromide | Potassium carbonate, Tetra-n-butylammonium bromide | THF | 50% researchgate.net |
| 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | 3-Bromo-6-nitroindazole, Propargyl bromide | Potassium carbonate, Tetra-n-butylammonium bromide | THF | Not specified nih.gov |
| 3-bromo-4-nitro-1H-indazole | 4-Nitro-1H-indazole | Bromine, Sodium acetate | Acetic acid, Chloroform | 92% chemicalbook.com |
| 3-bromo-5-nitro-1H-indazole | 5-Nitro-1H-indazole | Bromine | DMF | 95% google.com |
| 7-bromo-4-chloro-1H-indazol-3-amine | 2,6-dichlorobenzonitrile | 1. NBS, Sulfuric acid2. Hydrazine hydrate | 2-MeTHF (for cyclization) | 38–45% (overall) semanticscholar.orgmdpi.com |
Comprehensive Structural Elucidation and Solid State Characterization
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for confirming the identity and elucidating the structural features of 3-bromo-4-chloro-6-nitro-1H-indazole.
High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For this compound, ¹H NMR provides critical information about the electronic environment of the protons on the indazole core.
Detailed proton NMR (¹H NMR) data has been reported for this compound. The spectrum, recorded in DMSO-d₆, shows distinct signals that correspond to the aromatic protons of the indazole ring. The chemical shifts are observed at δ 8.82 and 8.01 ppm. This data is instrumental in confirming the substitution pattern on the benzene (B151609) portion of the indazole system.
While ¹H NMR data is available, comprehensive ¹³C NMR and advanced 2D-NMR (such as COSY, HSQC, and HMBC) studies for this compound are not widely reported in publicly accessible literature. Such analyses would be invaluable for the unambiguous assignment of all carbon and proton signals and for confirming the connectivity of the molecular framework.
Table 1: ¹H NMR Spectral Data for this compound
| Proton Signal | Chemical Shift (δ, ppm) | Solvent |
|---|---|---|
| Aromatic H | 8.82 | DMSO-d₆ |
High-resolution mass spectrometry is the definitive method for determining the precise molecular formula of a compound by measuring its exact mass. The theoretical exact mass of this compound (C₇H₃BrClN₃O₂) can be calculated based on the most abundant isotopes of its constituent elements.
However, specific experimental HRMS data for this compound, which would provide the measured exact mass and confirm its elemental composition with high precision, is not available in the reviewed scientific literature. Such data would be crucial for unequivocally verifying the molecular formula and ruling out other potential isobaric structures.
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key vibrational modes would include N-H stretching of the indazole ring, aromatic C-H stretching, C=C and C=N stretching within the aromatic system, and the symmetric and asymmetric stretching of the nitro (NO₂) group.
Despite the utility of this technique, detailed experimental FT-IR and Raman spectra with specific peak assignments for this compound have not been reported in the available literature. A comprehensive vibrational analysis would further corroborate the presence of the key functional groups and provide insights into the molecule's bonding and structure.
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single-crystal X-ray diffraction stands as the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise data on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.
A single-crystal X-ray diffraction study of this compound would reveal the planarity of the bicyclic indazole system and the orientation of its substituents. It would provide exact measurements for all bond lengths (e.g., C-Br, C-Cl, C-N, N-O) and bond angles, offering deep insight into the geometric and electronic effects of the halogen and nitro substituents on the indazole core.
As of this writing, a crystal structure for the specific compound this compound has not been deposited in crystallographic databases or published in the scientific literature. Therefore, precise experimental data on its molecular conformation, bond lengths, and bond angles are not available.
The arrangement of molecules in a crystal lattice is governed by a variety of non-covalent interactions. For this compound, one would anticipate the presence of several key interactions, including hydrogen bonding involving the indazole N-H group, potential halogen bonding (involving the bromine and chlorine atoms), and π-π stacking interactions between the aromatic indazole rings. These interactions are fundamental to the stability and physical properties of the crystalline solid.
Without a solved crystal structure for this compound, a definitive analysis of its intermolecular interactions and crystal packing motifs remains speculative. The elucidation of these features awaits future single-crystal X-ray diffraction studies.
Polymorphism and Solid-State Properties Relevant to Chemical Behavior
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical factor in the development of chemical compounds, influencing properties such as solubility, stability, and bioavailability. The specific arrangement of molecules in the crystal lattice is dictated by intermolecular interactions, including hydrogen bonds, halogen bonds, and π-stacking.
In the case of halogenated nitroindazoles, the presence of bromine, chlorine, and nitro groups, in addition to the indazole core, provides multiple sites for these interactions, suggesting a propensity for complex crystalline structures and potentially polymorphism. While direct studies on this compound are limited, crystallographic data from analogous compounds offer valuable insights.
For instance, the crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole reveals a nearly planar indazole fused-ring system. In its crystal lattice, adjacent molecules are linked by weak acetylene–nitro C—H⋯O hydrogen bonds, forming a helical chain. nih.gov Similarly, the structure of 1-allyl-6-nitro-1H-indazole demonstrates a nearly planar fused-ring system, with molecules linked by non-classical C—H⋯O hydrogen bonds, creating an extended tape-like motif. nih.govresearchgate.net In another related compound, 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole, the crystal packing involves slipped π-stacking of the indazole units along with weak C—H···O and C—H···Cl hydrogen bonds. researchgate.net
These examples underscore the importance of hydrogen bonding and π-stacking in determining the solid-state architecture of this class of compounds. The interplay of these forces in this compound would likely lead to a densely packed structure. Variations in crystallization conditions could potentially lead to different polymorphic forms, each with distinct physicochemical properties.
Interactive Table: Crystallographic Data of Related Indazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | Key Intermolecular Interactions |
| 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole nih.gov | C₁₀H₆BrN₃O₂ | Monoclinic | P2₁/n | C—H⋯O hydrogen bonds, Weak Br···Br contacts |
| 1-allyl-6-nitro-1H-indazole nih.govresearchgate.net | C₁₀H₉N₃O₂ | Triclinic | P-1 | C—H⋯O hydrogen bonds |
| 3-chloro-6-nitro-1-(prop-2-en-1-yl)-1H-indazole researchgate.net | C₁₀H₈ClN₃O₂ | Monoclinic | P2₁/c | Slipped π-stacking, C—H⋯O and C—H···Cl hydrogen bonds |
Purity Assessment and Advanced Analytical Methodologies
Ensuring the purity of a chemical compound is paramount for its application in research and development. For a compound like this compound, a combination of chromatographic and spectroscopic techniques would be employed for comprehensive purity assessment. While specific methods for this exact molecule are not detailed in the literature, standard advanced analytical methodologies for related aromatic and heterocyclic compounds are applicable.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, would be suitable for separating the main compound from any impurities. Detection would typically be performed using a UV detector, leveraging the chromophoric nature of the nitroaromatic system.
For the identification of impurities and confirmation of the main compound's structure, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. This technique couples the separation power of HPLC with the mass-analyzing capability of a mass spectrometer, allowing for the determination of the molecular weights of the parent compound and any co-eluting impurities.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is essential for structural elucidation and can also be used for quantitative purity analysis (qNMR). The chemical shifts and coupling constants in the NMR spectrum provide a detailed fingerprint of the molecule, confirming the positions of the bromo, chloro, and nitro substituents on the indazole ring.
Other techniques that could be employed include Gas Chromatography-Mass Spectrometry (GC-MS), particularly for volatile impurities, and elemental analysis to confirm the empirical formula.
Interactive Table: Advanced Analytical Methodologies for Purity Assessment
| Analytical Technique | Principle | Application for this compound |
| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Quantification of purity and separation of process-related impurities. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines HPLC separation with mass analysis. | Identification of impurities by providing molecular weight information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Structural confirmation and quantification of purity (qNMR). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Detection and identification of volatile organic impurities. |
| Elemental Analysis | Determines the elemental composition of a sample. | Confirmation of the empirical formula (C₇H₃BrClN₃O₂). |
Chemical Reactivity, Reaction Mechanisms, and Derivatization
Electrophilic and Nucleophilic Reactions of the Indazole Core
The indazole ring system can undergo both electrophilic and nucleophilic reactions. The specific outcome of these reactions is heavily dependent on the reaction conditions and the existing substituents on the ring.
Electrophilic Reactions: The indazole core is generally susceptible to electrophilic attack. However, the presence of the electron-withdrawing nitro group at the 6-position deactivates the benzene (B151609) ring towards electrophilic substitution. Reactions like nitration, halogenation, and Friedel-Crafts alkylation and acylation typically occur on the pyrazole (B372694) ring, with the N1 and N2 positions being the most nucleophilic. nih.gov For instance, alkylation of 3-chloro-6-nitroindazole with allyl bromide in the presence of a base leads to the formation of 1-allyl-3-chloro-6-nitro-1H-indazole. researchgate.netnih.gov Similarly, reaction with propargyl bromide yields 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole. nih.govresearchgate.net
Nucleophilic Reactions: The indazole ring, particularly when substituted with electron-withdrawing groups, can undergo nucleophilic attack. masterorganicchemistry.com The C3 position of the indazole ring is known to be less nucleophilic, making direct C3-alkylation challenging. nih.gov However, nucleophilic aromatic substitution (SNAr) can occur, where a nucleophile replaces a leaving group (like a halogen) on the aromatic ring. nih.gov The electron-withdrawing nitro group enhances the susceptibility of the ring to such attacks.
Transformations Involving Halogen and Nitro Substituents
The halogen and nitro groups on the 3-Bromo-4-chloro-6-nitro-1H-indazole scaffold are key handles for further chemical modifications, allowing for the introduction of diverse functionalities.
The nitro group at the C6 position can be readily reduced to an amino group, which can then be further functionalized. A variety of reducing agents can be employed for this transformation, with the choice of reagent often depending on the desired selectivity and the presence of other reducible functional groups. organic-chemistry.orgscispace.com Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine (B178648) hydrate (B1144303) or hydrogen gas. scispace.com Other metal-based reducing systems, such as tin (Sn) in the presence of hydrochloric acid (HCl), or zinc (Zn) with ammonium (B1175870) chloride, are also effective. scispace.com The resulting 6-amino-3-bromo-4-chloro-1H-indazole is a versatile intermediate for the synthesis of a wide range of derivatives.
The bromine and chlorine atoms at the C3 and C4 positions, respectively, serve as excellent points for introducing new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters as coupling partners, is a particularly powerful tool for this purpose. researchgate.netnih.gov These reactions are typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system, often under microwave irradiation to accelerate the reaction. researchgate.net This methodology allows for the synthesis of a diverse library of 3- and 4-substituted indazole derivatives with various aryl, heteroaryl, alkyl, and alkenyl groups. nih.gov While both halogens can potentially participate in cross-coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond often allows for selective functionalization at the C3 position.
The halogen atoms on the indazole ring can also be displaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. msu.edu The electron-withdrawing effect of the nitro group facilitates these reactions by stabilizing the intermediate Meisenheimer complex. msu.edu A variety of nucleophiles, including amines, alkoxides, and thiolates, can be used to displace the halogen atoms, leading to the formation of new C-N, C-O, and C-S bonds, respectively. This provides a straightforward route to a wide array of functionalized indazole derivatives. The relative reactivity of the C3-bromo and C4-chloro substituents towards nucleophilic substitution can be influenced by the nature of the nucleophile and the reaction conditions.
Regioselectivity and Stereoselectivity in Reactions of this compound
Regioselectivity: In the context of this compound, regioselectivity is a critical consideration in many of its reactions. For instance, in cross-coupling reactions, the difference in reactivity between the C-Br and C-Cl bonds can be exploited to achieve selective functionalization at the C3 position. nih.gov Similarly, in electrophilic substitution reactions involving the indazole nitrogen atoms, the reaction conditions can be tuned to favor substitution at either the N1 or N2 position. acs.org For example, alkylation reactions can lead to a mixture of N1 and N2 isomers, and the ratio of these products can be influenced by factors such as the solvent, base, and the nature of the electrophile. researchgate.netnih.gov In 1,3-dipolar cycloaddition reactions using derivatives of 3-chloro-6-nitro-1H-indazole, the regioselectivity of the cycloaddition is dependent on the nature of the dipole used. nih.gov
Stereoselectivity: While the core indazole ring is planar, the introduction of substituents with chiral centers can lead to stereoisomers. In derivatization reactions that create new stereocenters, controlling the stereoselectivity is crucial for obtaining the desired biologically active isomer. However, specific studies on the stereoselective reactions of this compound are not extensively detailed in the provided search results.
Derivatization Strategies and Synthesis of Functionalized Analogs
The versatile reactivity of this compound makes it a valuable scaffold for the synthesis of a wide range of functionalized analogs. nih.govchim.it Key derivatization strategies include:
N-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring can be readily alkylated or arylated to introduce various substituents. nih.govnih.gov This is a common strategy to modify the physicochemical properties of the molecule and to explore structure-activity relationships.
Functionalization via Cross-Coupling: As discussed earlier, Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions are powerful methods for introducing a diverse array of substituents at the C3 and C4 positions. researchgate.netbeilstein-journals.org
Modification of the Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into other functional groups, providing a plethora of opportunities for further derivatization.
Cycloaddition Reactions: Derivatives of 3-chloro-6-nitro-1H-indazole can participate in 1,3-dipolar cycloaddition reactions to construct more complex heterocyclic systems, such as triazoles, isoxazolines, and isoxazoles. nih.gov
These derivatization strategies have been employed to synthesize libraries of indazole-based compounds for various applications, including the development of new therapeutic agents. nih.gov
Interactive Data Tables
Table 1: Derivatization Reactions of Substituted Indazoles
| Starting Material | Reagents and Conditions | Product | Reference |
| 3-Chloro-6-nitroindazole | Allyl bromide, K₂CO₃, tetra-n-butylammonium bromide, THF | 1-Allyl-3-chloro-6-nitro-1H-indazole | researchgate.netnih.gov |
| 3-Bromo-6-nitroindazole | Propargyl bromide, K₂CO₃, tetra-n-butylammonium bromide, THF | 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole | nih.gov |
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the electronic structure and predict the reactivity of complex molecules. For substituted indazoles, DFT calculations, often using the B3LYP functional, are instrumental in understanding their fundamental chemical characteristics.
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For related nitroindazole compounds, studies have shown that the indazole fused-ring system is nearly planar. For instance, in the crystal structure of 3-bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole, the indazole ring is almost perfectly planar, with a root-mean-square deviation of just 0.008 Å. nih.govresearchgate.net The nitro group substituent is also found to be nearly coplanar with this fused ring system. nih.govresearchgate.net Similarly, studies on other derivatives like 3-(4-methylphenyl)-6-nitro-1H-indazole confirm that the indazole moiety is essentially planar, with the nitro group twisted only slightly out of this plane by a few degrees. nih.gov Geometry optimization for derivatives of 3-chloro-6-nitro-1H-indazole has been successfully performed using B3LYP-optimised geometry calculations. nih.gov This planarity is a critical feature, influencing how the molecule packs in a solid state and interacts with other molecules, including biological targets.
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity.
A small HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. In nitro-containing aromatic compounds, the nitro groups, being strong electron-withdrawing groups, typically have a significant influence on the LUMO, lowering its energy and affecting the molecule's charge transfer characteristics. researchgate.net While specific HOMO-LUMO energy values for 3-Bromo-4-chloro-6-nitro-1H-indazole are not detailed in the provided sources, analysis of related structures indicates that the presence of nitro and halogen substituents would significantly modulate these frontier orbitals and, consequently, the molecule's reactivity profile.
Molecular Electrostatic Potential (MEP) surfaces are valuable for understanding the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack).
In studies of 3-chloro-6-nitro-1H-indazole derivatives, MEP analysis has been used to identify these charged regions. nih.gov The oxygen atoms of the nitro group, for example, consistently appear as sites of negative electrostatic potential, making them potential hydrogen bond acceptors. nih.gov Understanding the MEP is crucial for predicting non-covalent interactions, which are vital for molecular recognition and binding to biological macromolecules.
DFT calculations can provide a range of "reactivity descriptors" that quantify and predict a molecule's chemical behavior. These descriptors, derived from the principles of FMO theory, include electrophilicity, nucleophilicity, and softness. For example, quantum chemical calculations at the DFT/B3LYB/6-31G(d,p) level were used to study the properties of 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as a corrosion inhibitor. researchgate.net Such studies correlate theoretical parameters with experimental observations to explain how the inhibitor molecule interacts with a metal surface. researchgate.net By analyzing the distribution of the frontier orbitals (HOMO and LUMO), researchers can identify the specific atoms or regions of the molecule most likely to participate in electrophilic or nucleophilic reactions, thus predicting the primary sites of chemical attack.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a potential drug molecule (ligand) binds to a protein target.
While docking studies for this compound itself are not specified, extensive research has been conducted on derivatives of 3-chloro-6-nitro-1H-indazole as potential antileishmanial agents. nih.govnih.govresearchgate.net In these studies, the compounds were docked into the active site of the Leishmania trypanothione (B104310) reductase (TryR) enzyme. nih.govnih.gov
The results of these docking simulations demonstrated that the indazole derivatives could form highly stable bindings within the enzyme's active site. nih.govnih.gov The interaction profiling revealed a network of both hydrophobic and hydrophilic interactions that contribute to the stability of the ligand-protein complex. nih.govnih.gov Such computational predictions are vital for understanding the mechanism of action at a molecular level and for guiding the structural optimization of these compounds to enhance their biological activity. nih.gov The validation of the docking protocol is often performed by re-docking a known co-crystallized ligand into the active site to ensure the accuracy of the simulation setup. nih.gov
Ligand-Target Recognition and Binding Energy Calculations
In the realm of computational drug design, understanding how a ligand recognizes and binds to its biological target is paramount. For derivatives of the closely related 3-chloro-6-nitro-1H-indazole, molecular docking studies have been employed to elucidate these interactions. For instance, in studies of their potential as antileishmanial agents, these derivatives were docked against the Leishmania trypanothione reductase enzyme. nih.govnih.gov Such studies reveal that the binding is often stabilized through a combination of hydrophobic and hydrophilic interactions within the enzyme's active site. nih.govnih.gov
Following docking, the binding free energy is often calculated to quantify the affinity of the ligand for the target. A common method for this is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. For a promising derivative of 3-chloro-6-nitro-1H-indazole, a net binding energy of -40.02 kcal/mol was reported, indicating a strong and stable interaction with the target enzyme. nih.gov The primary contributors to this favorable binding energy were identified as van der Waals and electrostatic interactions, along with non-polar solvation energy. nih.gov
Table 1: Binding Energy Components for a 3-chloro-6-nitro-1H-indazole Derivative
| Energy Component | Contribution |
|---|---|
| Van der Waals Energy | Favorable |
| Electrostatic Energy | Favorable |
| Non-polar Solvation Energy | Favorable |
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability
To assess the stability of the ligand-protein complex over time in a simulated biological environment, molecular dynamics (MD) simulations are performed. These simulations provide insights into the dynamic behavior of the complex, which cannot be obtained from static docking models. For the TryR-13 complex, a derivative of 3-chloro-6-nitro-1H-indazole, a 50 ns simulation was conducted. nih.gov
The stability of the complex was evaluated by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). The complex was observed to remain in good equilibrium, with a structural deviation of approximately 1–3 Å, suggesting that the ligand forms a stable complex with the protein. nih.govnih.gov The MM/GBSA binding free energies calculated from the MD trajectory further corroborated the high stability of the complex. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Derivatives (focused on in vitro mechanistic insights)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound derivatives are not readily found in the reviewed literature, studies on related 3-chloro-6-nitro-1H-indazole derivatives have explored their structure-activity relationships (SAR) against different species of Leishmania. researchgate.net
These in vitro studies have shown that the inhibitory potency of these compounds is dependent on the specific Leishmania species. nih.gov For example, while many derivatives showed strong to moderate activity against L. infantum, their activity against L. tropica and L. major was more limited, with some exceptions. nih.gov A comprehensive QSAR study would involve calculating various molecular descriptors for a series of this compound derivatives and correlating them with their experimentally determined biological activities to understand the key structural features driving their mechanistic actions.
Investigations into Biological Activity at the Molecular and Cellular Level Mechanistic Focus
In Vitro Target Identification and Validation Studies
The in vitro exploration of molecular targets for nitro-indazole scaffolds has revealed specific interactions with key enzymes, providing a foundation for understanding their biological effects.
Enzyme Inhibition Assays (e.g., Kinases, Trypanothione (B104310) Reductase, IDO1, COX-2)
While the broader indazole class of compounds is known for kinase inhibitory activity, specific data on 3-Bromo-4-chloro-6-nitro-1H-indazole is not extensively detailed in current literature. However, significant research has been conducted on the inhibitory properties of structurally similar compounds, particularly against parasitic enzymes.
Derivatives of the closely related 3-chloro-6-nitro-1H-indazole have been identified as promising inhibitors of Trypanothione Reductase (TryR) , an enzyme essential for the survival of Leishmania parasites. nih.govnih.gov This enzyme is a key target in the development of antileishmanial agents. nih.gov In vitro assays demonstrated that synthetic derivatives of 3-chloro-6-nitro-1H-indazole show biological potency against three species of Leishmania. nih.govnih.gov The inhibitory potential of these derivatives is dependent on the specific Leishmania species, with several compounds showing strong to moderate activity against L. infantum. nih.gov For instance, a derivative featuring a triazole moiety, designated as compound 13 , was reported as a promising growth inhibitor of Leishmania major in assays. nih.govresearchgate.net
Regarding other enzyme targets, specific inhibitory data for this compound against Indoleamine 2,3-dioxygenase 1 (IDO1) or Cyclooxygenase-2 (COX-2) is limited. The development of IDO1 inhibitors often involves scaffolds like N-hydroxyamidines or tryptophan analogues, while various heterocyclic structures are explored for COX-2 inhibition. acs.orgmdpi.com Studies on other nitro-aromatic compounds, such as 6-nitro-L-tryptophan, have shown inhibitory activity against IDO1, suggesting that the nitro group can be a feature in inhibitors of this enzyme family. acs.org
| Compound Series | Target Enzyme | Organism | Key Finding | Reference |
|---|---|---|---|---|
| Derivatives of 3-chloro-6-nitro-1H-indazole | Trypanothione Reductase (TryR) | Leishmania infantum, L. tropica, L. major | Derivatives exhibit strong to moderate species-dependent antileishmanial activity. | nih.gov |
| Compound 13 (a triazole derivative) | Trypanothione Reductase (TryR) | Leishmania major | Identified as a promising growth inhibitor in MTT assays. | nih.govresearchgate.net |
Receptor Binding Assays and Ligand-Protein Interaction Profiling
Molecular docking studies have been instrumental in elucidating the interaction between nitro-indazole derivatives and their enzymatic targets. merckmillipore.comnih.gov For derivatives of 3-chloro-6-nitro-1H-indazole, in silico models predicted highly stable binding with the Leishmania infantum Trypanothione Reductase (TryR) enzyme. nih.govnih.gov
These computational analyses revealed that the active compounds fit within the enzyme's binding site, forming a network of hydrophobic and hydrophilic interactions. nih.govresearchgate.net Molecular dynamics simulations further supported these findings, demonstrating that the enzyme-inhibitor complex remained stable in a simulated biological environment. nih.gov The binding is characterized by a minimal structural deviation of approximately 1–3 Å, and MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) calculations confirmed the high stability of the complex. nih.govresearchgate.net This detailed interaction profiling provides a mechanistic basis for the observed enzyme inhibition and subsequent antileishmanial activity. nih.gov
Cellular Mechanistic Studies In Vitro
Investigations at the cellular level aim to connect molecular target inhibition with observable effects on cell health and signaling pathways.
Analysis of Cellular Pathways and Signaling Cascades
Direct studies on how this compound modulates specific cellular pathways are not extensively documented. However, research on other nitro-heterocyclic compounds, such as 2-nitroimidazoles, provides a potential mechanistic framework. These compounds are known to be bioreductively activated under hypoxic (low oxygen) conditions. nih.govduke.edu This process involves enzymatic reduction of the nitro group to a reactive radical anion, which then covalently binds to cellular macromolecules, leading to cytotoxicity. nih.gov
Bioinformatic analysis of proteins targeted by a 2-nitroimidazole (B3424786) analogue revealed the disruption of key canonical pathways, including glycolysis and HIF1A signaling, which are critical for the cellular response to hypoxia. nih.govduke.edu It is plausible that nitro-indazoles could undergo similar activation under specific cellular conditions, leading to the disruption of critical metabolic and signaling cascades.
Gene Expression and Proteomic Analysis in Response to Compound Exposure
Specific gene expression or proteomic profiles resulting from cellular exposure to this compound have not been reported. To illustrate the type of insights gained from such studies, research on a 2-nitroimidazole probe (azidoazomycin arabinofuranoside) identified 62 distinct protein targets in head and neck cancer cells. nih.govduke.edu Top targets included critical cellular enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and the detoxification enzyme glutathione (B108866) S-transferase P (GSTP1). nih.govduke.edu The formation of adducts with these proteins led to a significant reduction in their enzymatic activities, demonstrating a clear molecular mechanism for cellular disruption. nih.gov This approach highlights how proteomic analysis can identify the specific cellular machinery affected by nitro-heterocyclic compounds.
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects
Structure-activity relationship (SAR) studies are crucial for optimizing the biological effects of a chemical scaffold. For halogenated nitro-indazoles, several structural features have been shown to influence their activity.
The position of the nitro group on the indazole ring is a critical determinant of biological activity. Studies on the mutagenicity of various nitro-indazoles found that a nitro group at the C5 or C6 position generally results in measurable activity, whereas substitution at C4 or C7 leads to weakly active or non-mutagenic compounds. nih.gov
For the antileishmanial activity of 3-chloro-6-nitro-1H-indazole derivatives, the nature of the heterocyclic ring system attached to the core structure significantly alters inhibitory efficacy. nih.gov Derivatives containing a triazole ring were found to be more efficient inhibitors of Leishmania growth than those containing oxazoline (B21484) or oxazole (B20620) rings. nih.gov This suggests that the interactions between the 3-chloro-6-nitro-1H-indazole core and the appended side chain are crucial for potent activity. nih.gov
| Structural Feature | Modification | Impact on Biological Effect | Reference |
|---|---|---|---|
| Position of Nitro Group | C5 or C6 vs. C4 or C7 | Substitution at C5 or C6 confers higher mutagenic activity. | nih.gov |
| Side Chain at C3 | Addition of triazole vs. oxazoline/oxazole rings | Triazole-containing derivatives show superior antileishmanial activity. | nih.gov |
| Substituent at N1 | Alkylation (e.g., allyl, propargyl) | Modifies molecular conformation and solid-state properties. | researchgate.netnih.gov |
| Substituent on N-benzyl group | Addition of electron-withdrawing groups (e.g., fluorine) | Enhances trypanocidal activity in 5-nitroindazole (B105863) series. | nih.gov |
Impact of Halogen and Nitro Substituents on Activity
The biological activity of heterocyclic compounds is profoundly influenced by the nature and position of their substituents. In the case of this compound and related structures, the halogen and nitro groups are not merely passive additions but are critical determinants of the molecule's interaction with biological targets. Research into various nitroaromatic compounds, including indazole derivatives, has established that these functional groups are essential for their bioactivity. nih.gov
The nitro group (NO₂), in particular, is a well-established pharmacophore, crucial for the mechanism of action in many antimicrobial and anticancer agents. nih.govbrieflands.com The potent activity of many nitro-containing heterocyclic drugs is often linked to the reductive activation of the nitro group within the target cell or microorganism. nih.govresearchgate.net This reduction can lead to the formation of reactive nitrogen species that are cytotoxic, causing damage to cellular macromolecules like DNA and proteins. For instance, in the context of antitubercular nitroimidazoles, the nitro group is an absolute requirement for both aerobic and anaerobic activity against Mycobacterium tuberculosis. researchgate.net
Halogen substituents (bromine and chlorine) also play a significant role in modulating the biological profile of the parent molecule. The presence of halogens can enhance the lipophilicity of the compound, which may improve its ability to cross cell membranes and reach intracellular targets. Furthermore, halogens can influence the electronic properties of the aromatic system, affecting how the molecule binds to enzymes or receptors. nih.gov Studies on various heterocyclic scaffolds have shown that the introduction of halogens, particularly chlorine, on aromatic rings can enhance antimicrobial or antifungal properties. nih.gov In a series of 3-chloro-6-nitro-1H-indazole derivatives tested for antileishmanial activity, the core structure containing both chlorine and a nitro group served as the foundation for potent inhibitors. nih.govresearchgate.net The combination of the electron-withdrawing nitro group and the electronegative halogens creates a unique electronic and steric profile that dictates the molecule's specific biological interactions. nih.gov
The table below summarizes the contribution of these key substituents to the biological activity of related nitroaromatic compounds.
| Substituent | General Impact on Biological Activity | Mechanistic Role |
| **Nitro Group (NO₂) ** | Often essential for activity, particularly in antimicrobial contexts. nih.govresearchgate.net | Can be bioreductively activated to form cytotoxic reactive nitrogen species. nih.gov |
| Halogens (Br, Cl) | Modulate lipophilicity, potentially enhancing membrane permeability. Can increase binding affinity to biological targets through electronic effects. nih.gov | Influences the overall electronic distribution of the molecule, affecting non-covalent interactions with target proteins. |
Positional Isomerism and its Influence on Biological Interactions
The specific arrangement of substituents on the indazole ring, known as positional isomerism, has a dramatic effect on the compound's biological activity. Even a minor shift in the location of a halogen or nitro group can significantly alter the molecule's three-dimensional shape, electronic distribution, and ability to fit into the active site of a target enzyme or receptor. This principle is a cornerstone of structure-activity relationship (SAR) studies. nih.govresearchgate.net
A clear example of this can be seen in the broader class of nitroimidazoles, where the position of the nitro group is a key determinant of the activity spectrum. For instance, 4-nitroimidazoles like PA-824 are active against both aerobic and anaerobic Mycobacterium tuberculosis, whereas 5-nitroimidazoles are typically active only against anaerobic microbes. researchgate.net This difference in activity is attributed to how the isomers interact with the specific nitroreductase enzymes responsible for their activation. nih.govresearchgate.net
While direct comparative studies on positional isomers of this compound are limited in the provided literature, research on related substituted indazoles underscores the importance of substituent placement. For example, in the development of antileishmanial agents based on the 3-chloro-6-nitro-1H-indazole scaffold, modifications were made at the N-1 position. nih.gov Attaching different heterocyclic moieties (like isooxazoline and 1,2,3-triazole) at this position resulted in significant variations in inhibitory potency against Leishmania species. nih.gov This demonstrates that the spatial relationship between the core indazole structure and its appended functional groups is critical for target interaction.
The table below illustrates how positional changes in key functional groups can influence biological outcomes in related heterocyclic systems.
| Compound Class | Isomeric Difference | Influence on Biological Interaction and Activity |
| Nitroimidazoles | 4-Nitro vs. 5-Nitro position | The 4-nitro position confers activity against both aerobic and anaerobic Mtb, while the 5-nitro position is typically limited to anaerobic activity. researchgate.net This is linked to differential activation by cellular nitroreductases. nih.gov |
| Substituted Indazoles | N-1 vs. N-2 alkylation | The synthesis of N-1 or N-2 alkyl indazole regioisomers can be challenging but is crucial, as the different isomers often exhibit distinct biological activities and therapeutic profiles. pnrjournal.com |
| 3-chloro-6-nitro-1H-indazole Derivatives | Varied substituents at the N-1 position | Attaching different cyclic structures to the N-1 position significantly altered the antileishmanial potency, indicating that the orientation and nature of this side chain relative to the core scaffold are vital for interacting with the biological target (e.g., Trypanothione Reductase). nih.gov |
Preclinical In Vitro Models and Their Relevance to Molecular Mechanisms of Action
In vitro models are indispensable tools for elucidating the biological activity and molecular mechanisms of action of investigational compounds like this compound. These models, which include cell-based assays and cell-free enzymatic systems, provide a controlled environment to study specific molecular interactions without the complexities of a whole organism.
A prominent example of the use of in vitro models comes from the investigation of novel 3-chloro-6-nitro-1H-indazole derivatives as potential antileishmanial agents. nih.govresearchgate.net In these studies, researchers utilized whole-cell screening assays against the promastigote stage of three different Leishmania species: L. infantum, L. tropica, and L. major. nih.gov The biological potency was quantified using a colorimetric MTT assay, which measures cell viability and proliferation. The results indicated that the inhibitory activity of the compounds was species-dependent, with several derivatives showing strong to moderate activity specifically against L. infantum. nih.gov
To probe the molecular mechanism underlying this observed activity, computational in vitro models, specifically molecular docking studies, were employed. nih.gov The enzyme trypanothione reductase (TryR) from Leishmania infantum was selected as a potential target. TryR is a crucial enzyme for the parasite's survival, as it protects it from oxidative stress. The docking studies predicted that the active indazole derivatives could bind effectively within the active site of TryR, forming stable interactions. nih.gov This computational model provides a molecular hypothesis for the mechanism of action: the compounds may inhibit the vital function of TryR, leading to parasite death. nih.gov
These preclinical models are highly relevant as they bridge the gap between the chemical structure of a compound and its biological effect. The whole-cell assay confirms that the compound can affect the pathogen, while the molecular docking provides a plausible mechanism at the molecular level, guiding further optimization and development. nih.govresearchgate.net
The following table summarizes the key in vitro models used to study derivatives of the core indazole structure and what they reveal about the mechanism of action.
| In Vitro Model | Target | Findings and Relevance to Mechanism of Action |
| MTT Cell Viability Assay | Leishmania promastigotes (L. infantum, L. tropica, L. major) | Determined the antiparasitic activity and species-selectivity of 3-chloro-6-nitro-1H-indazole derivatives. nih.gov This model confirms the compound's ability to inhibit parasite growth. |
| Molecular Docking | Leishmania infantum Trypanothione Reductase (TryR) | Predicted that active compounds bind stably to the active site of this crucial enzyme. nih.gov This suggests that the mechanism of action involves the inhibition of the parasite's antioxidant defense system. |
Future Directions and Emerging Research Opportunities
Development of Novel and Efficient Synthetic Routes for Highly Substituted Indazoles
The synthesis of polysubstituted indazoles, such as 3-bromo-4-chloro-6-nitro-1H-indazole, often involves multi-step processes that can be lengthy and low-yielding. A significant area of future research lies in the development of more efficient and atom-economical synthetic methodologies. Modern synthetic strategies, particularly those involving transition-metal catalysis, offer promising avenues for streamlining the synthesis of such complex heterocyclic systems.
Recent advancements in C-H activation and annulation reactions have emerged as powerful tools for the construction of functionalized indazole derivatives. nih.govorgsyn.org These methods, often catalyzed by rhodium, cobalt, or palladium, allow for the direct formation of the indazole core from readily available starting materials, bypassing traditional multi-step sequences. nih.govwhiterose.ac.ukresearchgate.net For instance, Rh(III)-catalyzed double C-H activation of aldehyde hydrazones provides a direct route to functionalized 1H-indazoles. nih.govnih.gov The application of these cutting-edge techniques to the synthesis of indazoles with the specific substitution pattern of this compound could significantly improve synthetic efficiency.
Future research should focus on adapting these novel catalytic systems to accommodate the electronic demands of multiple electron-withdrawing groups. This includes the design of new ligands and catalysts that can operate under mild conditions and tolerate a wide range of functional groups. The development of one-pot procedures that combine C-H activation, halogenation, and nitration steps would be a particularly valuable contribution to the field.
| Synthetic Strategy | Catalyst/Reagent | Potential Advantages for Polysubstituted Indazoles |
| C-H Activation/Annulation | Rh(III), Co(III), Pd(II) complexes | Direct construction of the indazole core, high atom economy, potential for late-stage functionalization. |
| [3+2] Cycloaddition | Arynes and diazo compounds | Access to a wide range of substituted indazoles under mild conditions. |
| Intramolecular Oxidative C-H Amination | Silver(I) catalysts | Efficient synthesis of 3-substituted indazoles that are difficult to prepare by other methods. semanticscholar.org |
| Copper-catalyzed N-N bond formation | Cu(OAc)₂ | Utilizes readily available starting materials and molecular oxygen as a green oxidant. smolecule.com |
Exploration of Unexplored Chemical Reactivity and Transformation Pathways
The chemical reactivity of this compound is largely dictated by the interplay of its functional groups. The electron-deficient nature of the indazole core, due to the presence of three electron-withdrawing substituents, significantly influences its reactivity towards nucleophilic and electrophilic reagents. While some transformations of halogenated nitroindazoles are known, a vast landscape of chemical reactivity remains to be explored.
The bromine atom at the C3 position and the chlorine atom at the C4 position are prime handles for a variety of cross-coupling reactions. While palladium-catalyzed couplings are common for functionalizing indazoles, the specific reactivity of the C3-Br versus the C4-Cl bond in this particular scaffold warrants detailed investigation. Exploring selective cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig aminations, at each halogenated position would open up avenues for creating a diverse library of derivatives.
Furthermore, the electron-deficient aromatic ring is activated towards nucleophilic aromatic substitution (SNAr) reactions. The potential for displacing the chloro or nitro groups with various nucleophiles has not been systematically studied. Investigating the regioselectivity of such reactions could lead to the synthesis of novel indazole derivatives with unique substitution patterns.
The nitro group at the C6 position offers another point of chemical modification. Its reduction to an amino group would provide a key intermediate for the synthesis of a wide array of derivatives through acylation, alkylation, and diazotization reactions. The simultaneous reduction of the nitro group and substitution of the halogens presents a complex yet potentially rewarding area of study.
| Reaction Type | Potential Reagents | Unexplored Aspects for this compound |
| Selective Cross-Coupling | Pd, Cu, Ni catalysts with various coupling partners | Regioselective functionalization of the C3-Br and C4-Cl bonds. |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols | Displacement of the chloro or nitro groups; study of regioselectivity. |
| Reduction of Nitro Group | SnCl₂, Fe/HCl, catalytic hydrogenation | Selective reduction in the presence of two different halogen atoms. |
| 1,3-Dipolar Cycloaddition | Alkynes, alkenes (after conversion to an azide) | Synthesis of novel triazole- and isoxazoline-fused indazole systems. nih.gov |
Advanced Computational Approaches for Rational Design and Optimization of Indazole Scaffolds
Computational chemistry provides powerful tools for the rational design and optimization of bioactive molecules. For a scaffold as versatile as indazole, computational methods can accelerate the discovery of new derivatives with desired properties.
Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure and reactivity of this compound. By calculating parameters such as HOMO-LUMO energy gaps, electrostatic potential maps, and Fukui indices, researchers can predict the most reactive sites for electrophilic and nucleophilic attack, thereby guiding synthetic efforts. orgsyn.orgbldpharm.com DFT can also be used to model reaction mechanisms and predict the regioselectivity of reactions, such as the selective functionalization of the C3-Br versus the C4-Cl bond.
Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for understanding the relationship between the chemical structure of indazole derivatives and their biological activity. nih.govwhiterose.ac.uknih.gov By developing 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), it is possible to identify the key steric and electronic features required for optimal interaction with a biological target. nih.govcaribjscitech.com These models can then be used to virtually screen new derivatives of this compound and prioritize them for synthesis.
Molecular docking and molecular dynamics (MD) simulations are essential tools for predicting the binding modes of indazole derivatives within the active sites of biological targets. orgsyn.orgsmolecule.combeilstein-journals.org These techniques can help in understanding the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding affinity. For instance, docking studies could be used to design novel inhibitors based on the this compound scaffold by predicting their interactions with the active site of a target protein. MD simulations can further refine these models by providing insights into the dynamic behavior of the ligand-protein complex over time. nih.govsmolecule.com
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Predict reactivity, regioselectivity, and electronic properties. orgsyn.orgbldpharm.com |
| Quantitative Structure-Activity Relationship (QSAR) | Elucidate structure-activity relationships and guide the design of more potent analogs. nih.govwhiterose.ac.uknih.gov |
| Molecular Docking | Predict binding modes and affinities with biological targets. orgsyn.orgbeilstein-journals.org |
| Molecular Dynamics (MD) Simulations | Assess the stability and dynamics of ligand-protein complexes. nih.govsmolecule.com |
Identification of Novel Molecular Targets for Indazole Derivatives in Chemical Biology
Indazole derivatives are known to interact with a wide range of biological targets, making them a "privileged scaffold" in medicinal chemistry. nih.gov While many indazole-based compounds have been developed as protein kinase inhibitors for the treatment of cancer, there is a significant opportunity to identify novel molecular targets for derivatives of this compound. nih.govcaribjscitech.com
The diverse array of known targets for indazoles includes:
Protein Kinases: Vascular endothelial growth factor receptors (VEGFRs), epidermal growth factor receptors (EGFRs), Aurora kinases, cyclin-dependent kinases (CDKs), and glycogen synthase kinase 3 (GSK-3). nih.govcaribjscitech.com
Other Enzymes: Nitric oxide synthases (nNOS and iNOS), phosphoinositide 3-kinases (PI3Ks), and the SARS-CoV-2 main protease (MPro). semanticscholar.orgsmolecule.comchemicalbook.com
Receptors: The serotonin 5-HT3 receptor and estrogen receptors. semanticscholar.org
Future research should aim to expand this target space. The unique electronic and steric properties of this compound could lead to novel binding interactions with proteins that have not yet been targeted by indazole-based compounds. Chemical biology approaches, such as the development of biotinylated or fluorescently tagged probes based on this scaffold, could be used in affinity-based protein profiling experiments to identify new cellular binding partners.
Furthermore, phenotypic screening of a library of derivatives of this compound in various disease models could reveal unexpected biological activities. Subsequent target deconvolution studies could then identify the molecular targets responsible for these effects. Given the structural similarity of indazoles to purines, it is plausible that derivatives of this scaffold could interact with other ATP-binding proteins beyond kinases, such as ATPases, helicases, and metabolic enzymes.
| Target Class | Examples | Potential for Novelty with this compound |
| Protein Kinases | VEGFR, EGFR, CDKs, Aurora Kinases | Design of inhibitors with novel selectivity profiles. nih.govcaribjscitech.com |
| Other Enzymes | PI3K/AKT/mTOR pathway components, nNOS, iNOS, MPro | Exploration of inhibition of other enzyme classes (e.g., proteases, phosphatases). semanticscholar.orgsmolecule.comchemicalbook.com |
| Receptors | Estrogen receptors, 5-HT3 receptors | Screening against a broader range of G-protein coupled receptors and nuclear receptors. semanticscholar.org |
| DNA/RNA | DNA gyrase | Investigation of interactions with other nucleic acid structures and binding proteins. |
Role of this compound as a Building Block for Complex Chemical Architectures
The highly functionalized nature of this compound makes it an excellent starting material for the synthesis of more complex chemical architectures. Each of the functional groups—the N-H of the pyrazole (B372694) ring, the C3-bromo, the C4-chloro, and the C6-nitro group—can be selectively manipulated to build intricate molecular frameworks.
The N-H group can be alkylated, acylated, or arylated to introduce a wide variety of substituents. The bromine and chlorine atoms serve as versatile handles for cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups. The nitro group can be reduced to an amine, which can then be further functionalized.
This multi-faceted reactivity allows for the use of this compound as a scaffold for the construction of:
Polycyclic Heterocyclic Systems: Intramolecular cyclization reactions involving substituents introduced at the N1 and C3 or C4 positions could lead to the formation of novel fused ring systems with interesting three-dimensional structures.
Macrocycles: By attaching long chains with reactive termini to two different positions on the indazole ring, subsequent macrocyclization could yield novel macrocyclic compounds with potential applications in host-guest chemistry or as enzyme inhibitors.
Dendrimers and Polymers: The indazole core could serve as a branching point for the synthesis of dendrimers or as a monomeric unit for the preparation of novel polymers with unique electronic or photophysical properties.
A notable example of a related compound's utility is the synthesis of 3-chloro-6-nitro-1H-indazole derivatives through 1,3-dipolar cycloaddition to create novel compounds with antileishmanial activity. nih.gov This highlights the potential of using the halogenated nitroindazole core to build biologically active molecules. Similarly, other halogenated indazoles are key intermediates in the synthesis of important pharmaceuticals like Lenacapavir. The strategic and sequential functionalization of this compound will undoubtedly lead to the discovery of new complex molecules with significant scientific and practical importance.
Q & A
Q. What are the recommended synthetic routes for 3-Bromo-4-chloro-6-nitro-1H-indazole?
A multi-step halogenation and nitration strategy is typically employed. Begin with a substituted indazole core, introducing bromo and chloro groups via electrophilic substitution under controlled conditions, followed by nitration at the 6-position. Purification via column chromatography (silica gel, eluent: hexane/ethyl acetate) ensures product homogeneity. Intermediate characterization using TLC and mass spectrometry is critical to validate reaction progression .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) to confirm substitution patterns and regiochemistry.
- FT-IR to identify nitro (-NO₂) and aromatic C-H stretches.
- High-resolution mass spectrometry (HRMS) for molecular formula validation.
- Single-crystal X-ray diffraction (SCXRD) to resolve ambiguities in regiochemistry, with refinement via SHELXL .
Advanced Research Questions
Q. How can I resolve contradictions between experimental NMR data and computational predictions for this compound?
Discrepancies often arise from solvent effects, tautomerism, or dynamic processes. Validate computational models by:
Q. What methodology is recommended for determining the crystal structure of this compound?
Use SHELX suite for structure solution and refinement:
- SHELXT : Automates space-group determination and initial structure solution from single-crystal data.
- SHELXL : Refines anisotropic displacement parameters, validates H-atom positions via riding models, and calculates R-factors.
- Address disorder by partitioning occupancy ratios and applying restraints to overlapping atoms .
Q. How should I design experiments to explore the structure-activity relationship (SAR) of this compound in pharmacological contexts?
- Synthesize analogs with systematic substitutions (e.g., replacing Br/Cl with other halogens or modifying the nitro group).
- Test bioactivity (e.g., kinase inhibition or receptor binding) using assays like FRET or SPR.
- Correlate electronic properties (HOMO/LUMO gaps from DFT) with biological activity to identify pharmacophores .
Q. What strategies mitigate discrepancies in observed vs. predicted reactivity during functionalization?
- Perform kinetic vs. thermodynamic control studies by varying reaction temperature and time.
- Use Hammett plots to assess electronic effects of substituents on reaction rates.
- Validate mechanistic pathways via isotopic labeling (e.g., ¹⁵N-nitration) or trapping intermediates (e.g., nitroso derivatives) .
Methodological Best Practices
- Crystallography : Always cross-validate SHELX-refined structures with PLATON’s ADDSYM to detect missed symmetry .
- Data Contradictions : Triangulate results using complementary techniques (e.g., SCXRD for regiochemistry, NOESY for stereochemistry) .
- Computational Validation : Benchmark DFT functionals (e.g., ωB97X-D for dispersion corrections) against experimental data to improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
